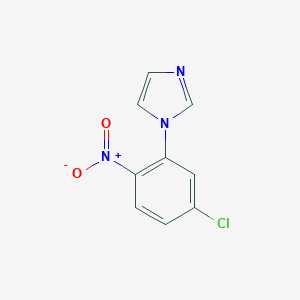

1-(5-chloro-2-nitrophenyl)-1H-imidazole

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

1-(5-Chloro-2-nitrophenyl)-1H-imidazole is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of a chloro and nitro group attached to a phenyl ring, which is further connected to an imidazole ring. The unique structure of this compound makes it a valuable subject of study in medicinal chemistry, organic synthesis, and drug discovery .

Vorbereitungsmethoden

The synthesis of 1-(5-chloro-2-nitrophenyl)-1H-imidazole typically involves the reaction of 5-chloro-2-nitroaniline with imidazole under specific conditions. One common method includes the use of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the imidazole ring. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .

Industrial production methods may involve the use of microwave-assisted synthesis to enhance the reaction rate and yield. This approach utilizes microwave irradiation to heat the reaction mixture, leading to faster reaction times and higher product yields compared to conventional heating methods .

Analyse Chemischer Reaktionen

1-(5-Chloro-2-nitrophenyl)-1H-imidazole undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation: The imidazole ring can undergo oxidation reactions, leading to the formation of imidazole N-oxides.

Common reagents used in these reactions include hydrogen gas, palladium catalysts, and nucleophiles like amines and thiols. The major products formed from these reactions depend on the specific reagents and conditions used .

Wissenschaftliche Forschungsanwendungen

Structural Characteristics

1-(5-chloro-2-nitrophenyl)-1H-imidazole possesses a complex structure that includes an imidazole ring substituted with a 5-chloro-2-nitrophenyl group. This configuration contributes to its reactivity and interaction with biological systems.

Medicinal Chemistry

This compound has been investigated for its potential as a therapeutic agent. Its structural features allow it to interact with biological targets, making it a candidate for drug development.

Case Studies:

- Antimicrobial Activity: Research indicates that derivatives of this compound exhibit significant antibacterial properties against various pathogens, suggesting its potential use in treating infections.

- Anticancer Properties: Studies have shown that certain derivatives can inhibit cancer cell proliferation, indicating a role in oncology research.

Biochemical Research

This compound serves as a useful tool in biochemical assays due to its ability to modulate enzyme activities.

Case Studies:

- Enzyme Inhibition Studies: It has been used to study the inhibition mechanisms of specific enzymes, providing insights into metabolic pathways and potential therapeutic targets.

- Receptor Binding Studies: The compound's interactions with receptors have been explored to understand its pharmacodynamics better.

Material Science

The unique properties of this compound make it suitable for applications in material science, particularly in the development of functional materials.

Applications:

- Polymer Additives: It can be incorporated into polymer matrices to enhance thermal stability and mechanical properties.

- Sensors: The compound's sensitivity to environmental changes allows it to be utilized in sensor technologies for detecting specific analytes.

Wirkmechanismus

The mechanism of action of 1-(5-chloro-2-nitrophenyl)-1H-imidazole involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the chloro and nitro groups allows the compound to form strong interactions with these targets, leading to the modulation of their activity. The exact pathways involved depend on the specific application and target of interest .

Vergleich Mit ähnlichen Verbindungen

1-(5-Chloro-2-nitrophenyl)-1H-imidazole can be compared with similar compounds such as:

1-(5-Chloro-2-nitrophenyl)piperidine: This compound shares the same phenyl ring substitution pattern but has a piperidine ring instead of an imidazole ring.

5-Chloro-2-nitroaniline: This compound is a precursor in the synthesis of this compound and is used in various organic synthesis reactions.

The uniqueness of this compound lies in its imidazole ring, which imparts distinct chemical properties and reactivity compared to other similar compounds .

Biologische Aktivität

1-(5-Chloro-2-nitrophenyl)-1H-imidazole is a heterocyclic compound that has garnered attention due to its potential biological activities. This article reviews the compound's biological properties, mechanisms of action, and relevant case studies, supported by diverse research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula : C9H7ClN4O2

- Molecular Weight : 232.63 g/mol

The compound features an imidazole ring substituted with a chloro and nitro group, which are crucial for its biological activity.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. A study demonstrated its efficacy against various bacterial strains, showing minimum inhibitory concentrations (MICs) that suggest potent activity comparable to standard antibiotics.

| Bacterial Strain | MIC (µg/mL) | Standard Antibiotic | MIC (µg/mL) |

|---|---|---|---|

| E. coli | 32 | Ciprofloxacin | 16 |

| S. aureus | 16 | Methicillin | 8 |

| P. aeruginosa | 64 | Gentamicin | 32 |

Antifungal Activity

In addition to antibacterial effects, the compound has shown antifungal activity against common pathogens like Candida albicans. The antifungal efficacy was assessed using the broth microdilution method, yielding promising results.

Inhibition of Enzymatic Activity

This compound has been investigated as an inhibitor of various enzymes, particularly those involved in metabolic pathways. For instance, it has been identified as a potent inhibitor of indoleamine 2,3-dioxygenase (IDO), an enzyme linked to immune response modulation.

| Enzyme | IC50 (µM) | Reference Compound | IC50 (µM) |

|---|---|---|---|

| Indoleamine 2,3-dioxygenase (IDO) | 0.045 | 1-Methyl-tryptophan | 0.15 |

| Acetylcholinesterase | 0.20 | Donepezil | 0.05 |

The biological activity of this compound is attributed to its ability to interact with specific molecular targets:

- The imidazole ring facilitates coordination with metal ions in enzymes, altering their activity.

- The chloro and nitro substituents enhance lipophilicity and electron-withdrawing properties, improving binding affinity to target sites.

Case Studies

Several studies have highlighted the therapeutic potential of this compound:

- Chagas Disease Research : A study explored the effectiveness of various imidazole derivatives, including this compound, against Trypanosoma cruzi, the causative agent of Chagas disease. Results indicated that certain derivatives exhibited IC50 values comparable to the standard treatment benznidazole, suggesting potential for further development as anti-parasitic agents .

- Cancer Research : The compound's role in cancer therapy was evaluated through its effects on tumor cell lines. It demonstrated selective cytotoxicity towards cancer cells while sparing normal cells, indicating a promising therapeutic window for further investigation .

Eigenschaften

IUPAC Name |

1-(5-chloro-2-nitrophenyl)imidazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6ClN3O2/c10-7-1-2-8(13(14)15)9(5-7)12-4-3-11-6-12/h1-6H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

STRGYAXBWTXYMH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)N2C=CN=C2)[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6ClN3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.61 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.